3-(4-Methoxyphenyl)propyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)propyl methanesulfonate is an organic compound with the molecular formula C11H16O5S. It is a derivative of methanesulfonic acid and is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further linked to a methanesulfonate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)propyl methanesulfonate typically involves the reaction of 3-(4-methoxyphenyl)propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: In the presence of water and a base, the methanesulfonate group can be hydrolyzed to form 3-(4-methoxyphenyl)propanol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Nucleophilic substitution: The major products are the corresponding substituted derivatives of this compound.
Hydrolysis: The major product is 3-(4-methoxyphenyl)propanol.
Scientific Research Applications
3-(4-Methoxyphenyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propyl methanesulfonate involves the formation of a reactive intermediate upon cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles in the cellular environment, leading to the modification of biomolecules. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the cellular context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)propyl methanesulfonate
- 3-(4-Methoxyphenyl)propyl hydrogen sulfate
Uniqueness
3-(4-Methoxyphenyl)propyl methanesulfonate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H16O4S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-14-11-7-5-10(6-8-11)4-3-9-15-16(2,12)13/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
BUFWKVCDMXCQFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCOS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.